molecular formula C20H28N2O4S B11299586 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide

Cat. No.: B11299586
M. Wt: 392.5 g/mol
InChI Key: TXVCPQYVLYSMQQ-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based derivative featuring a 3-methoxypropyl substituent at the N1 position, 4,5-dimethyl groups on the pyrrol ring, and a phenylsulfonyl moiety at the C3 position. Its synthesis likely involves cycloaddition or sulfonylation reactions, as seen in analogous pyrrole derivatives .

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]butanamide

InChI

InChI=1S/C20H28N2O4S/c1-5-10-18(23)21-20-19(27(24,25)17-11-7-6-8-12-17)15(2)16(3)22(20)13-9-14-26-4/h6-8,11-12H,5,9-10,13-14H2,1-4H3,(H,21,23)

InChI Key

TXVCPQYVLYSMQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CCCOC)C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the pyrrole nitrogen with 3-methoxypropyl bromide in the presence of a base.

    Formation of the Butanamide Moiety: The final step involves the acylation of the pyrrole ring with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could yield a simpler amine or alcohol.

Scientific Research Applications

Medicinal Chemistry

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide has been investigated for its potential as an anticancer agent . The presence of the phenylsulfonyl group is hypothesized to enhance its interaction with biological targets involved in cancer progression.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Research has indicated that compounds similar to this compound may possess antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth.

Data Table: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Pseudomonas aeruginosa18100

Enzyme Inhibition

The compound's structural features suggest potential activity as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways related to cancer and infectious diseases.

Case Study: Enzyme Inhibition

A recent investigation revealed that this compound could inhibit specific enzymes associated with tumor growth, showcasing its dual role in both antimicrobial and anticancer applications .

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions could lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogs with Pyrrole Cores

a) N-{3-[{(1R)-1-[1-Benzyl-4-(2,5-Difluorophenyl)-1H-pyrrol-2-yl]-2,2-dimethylpropyl}(hydroxyacetyl)amino]propyl}-L-valinamide ()
  • Key Differences: Substituents: Contains a benzyl group and 2,5-difluorophenyl on the pyrrol ring, unlike the target compound’s 4,5-dimethyl and phenylsulfonyl groups. Functional Groups: Features a hydroxyacetyl-amino-L-valinamide side chain, which may enhance solubility compared to the target’s butanamide.
  • Implications : The fluorophenyl group could improve target binding affinity in integrin-related pathways, while the valinamide may influence metabolic stability .
b) N-[(2S)-4-[{(1R)-1-[1-Benzyl-4-(2,5-Difluorophenyl)-1H-pyrrol-2-yl]-2,2-dimethylpropyl}(glycoloyl)amino]-1-(methylamino)-1-oxobutan-2-yl]-N²-(tert-butoxycarbonyl)-L-valinamide ()
  • Key Differences :
    • Side Chain: Incorporates a glycoloyl group and tert-butoxycarbonyl (Boc)-protected valinamide , contrasting with the simpler butanamide in the target.
    • Bioactivity: Designed for neutrophil elastase-mediated activation, suggesting protease-specific applications .

Butanamide-Containing Derivatives

a) Ortho-Fluorobutyryl Fentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) ()
  • Key Differences :
    • Core Structure: Piperidine instead of pyrrol, with a 2-fluorophenyl group.
    • Activity: Opioid receptor agonist, highlighting the role of the butanamide group in receptor binding. The target compound’s pyrrol core likely redirects activity away from opioid pathways .
b) Pharmacopeial Butanamide Derivatives ()
  • Examples include compounds with dimethylphenoxy acetamido and hydroxyhexanyl chains.
  • Key Differences: Stereochemistry: Explicit R/S configurations are specified, which are critical for pharmacokinetics. Applications: These derivatives are often used in controlled-release formulations due to their complex stereochemistry .

Sulfonamide/Sulfonyl-Containing Compounds

a) Sodium Bis[4-Hydroxy-3-[(2-Hydroxy-1-Naphthyl)Azo]-N-(3-Methoxypropyl)Benzenesulphonamidato]Cobaltate ()
  • Key Differences :
    • Structure: A cobalt complex with azo and naphthyl groups, designed for industrial applications (e.g., dyes).
    • Functional Groups: Shares the N-(3-methoxypropyl) and sulfonamide motifs but lacks the pyrrol core, limiting biological relevance .
b) N-(4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide ()
  • Key Differences :
    • Core: Pyrazolo-pyrimidine instead of pyrrol, with a methanesulfonamide group.
    • Bioactivity: Targets kinases (evidenced by chromen-4-one and fluorophenyl groups), suggesting divergent mechanisms compared to the target compound .

Biological Activity

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research findings.

  • Molecular Formula : C19H26N2O4S
  • Molecular Weight : 378.5 g/mol
  • CAS Number : 1010931-93-7

The compound features a pyrrole ring substituted with various functional groups, including a methoxypropyl group and a phenylsulfonyl moiety, which contribute to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of the Pyrrole Ring : Using appropriate reagents to construct the pyrrole framework.
  • Functional Group Modifications : Introducing the methoxypropyl and phenylsulfonyl groups through nucleophilic substitution reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain the final product in high purity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that it may interact with specific molecular targets, potentially inhibiting the growth of various pathogens .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Its mechanism of action is thought to involve interactions with enzymes or receptors that regulate cell proliferation and apoptosis. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell lines .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityFindings
Antimalarial ActivityThe compound exhibited nanomolar potency against Plasmodium falciparum, indicating potential as an antimalarial agent.
Antimicrobial and AnticancerDemonstrated inhibition of bacterial growth and significant cytotoxicity against cancer cell lines in preliminary assays.
Mechanistic InsightsSuggested interactions with specific molecular targets leading to alterations in cellular processes.

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